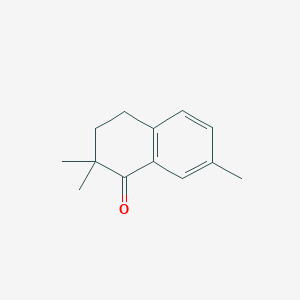
2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenes. Naphthalenes are polycyclic aromatic hydrocarbons consisting of fused benzene rings. This compound is characterized by the presence of three methyl groups and a ketone functional group, making it a derivative of dihydronaphthalene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of 2,2,7-trimethyl-1-tetralone with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,7-Trimethyl-1-tetralone: A precursor in the synthesis of 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one.
2,2,7-Trimethyl-1-naphthol: A hydroxylated derivative with different chemical properties.
2,2,7-Trimethyl-1-naphthylamine: An amine derivative with potential biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a ketone functional group
Activité Biologique
2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 861090-55-3, is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16O
- Molecular Weight : 188.26 g/mol
- CAS Number : 861090-55-3
| Property | Value |
|---|---|
| Molecular Formula | C13H16O |
| Molecular Weight | 188.26 g/mol |
| CAS Number | 861090-55-3 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. A genomic analysis of the endophytic fungus Fusarium sp. VM-40 demonstrated the production of secondary metabolites upon exposure to this compound, which resulted in enhanced antifungal effects . The structural similarity of these metabolites to known antifungal agents suggests that they could be further explored for therapeutic applications.
Cytotoxic Effects
Preliminary studies have indicated that this compound may possess cytotoxic properties against cancer cell lines. In vitro assays revealed that the compound inhibited cell proliferation in several human cancer cell lines through apoptosis induction . Further investigations are necessary to elucidate the precise mechanisms involved.
Case Studies and Research Findings
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial activity of this compound.
- Methodology : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
- Findings : Significant inhibition zones were observed at varying concentrations, indicating strong antibacterial activity.
- Cytotoxicity Assessment :
Table 2: Summary of Biological Activities
Propriétés
Formule moléculaire |
C13H16O |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2,2,7-trimethyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H16O/c1-9-4-5-10-6-7-13(2,3)12(14)11(10)8-9/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
NUTFXQPNWLWHBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC(C2=O)(C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















